![molecular formula C20H20ClN3O3 B2804085 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide CAS No. 898439-70-8](/img/structure/B2804085.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide, also known as ACDO, is a chemical compound that has been studied extensively for its potential applications in scientific research. In
Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study highlighted the synthesis and antimicrobial evaluation of novel carboxamide derivatives of 2-quinolones, showing promising antibacterial, antifungal, and antitubercular activities. This research indicates the potential application of such compounds in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Corrosion Inhibition
Research into quinoxalines, a related chemical class, has been conducted to explore their efficiency as corrosion inhibitors for metals in acidic environments. Such studies suggest the potential for compounds like N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide to be utilized in protecting metals against corrosion, which is critical in industrial applications (Zarrouk et al., 2014).
Anticancer Activity
Another study reports on the chemical reactivity of derivatives towards electrophilic and nucleophilic reagents, with some prepared compounds demonstrating selective anticancer activity. This underscores the potential for this compound derivatives in cancer research and therapy (Abdel-Rahman, 2006).
Chemical Synthesis and Characterization
Studies focused on the synthesis and structural analysis of related quinoline derivatives, including their photoreactivity and potential for molecular rearrangement, offer insight into the chemical properties and reactivity of such compounds. These findings contribute to the broader understanding of how similar compounds can be synthesized and manipulated for various scientific applications (Ono & Hata, 1983).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13(25)24-10-4-6-14-8-9-16(11-18(14)24)23-20(27)19(26)22-12-15-5-2-3-7-17(15)21/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQRRAHQLXRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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